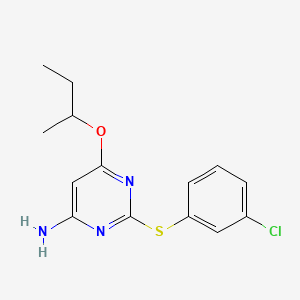
4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Chlorophenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with a thiol derivative of 3-chlorophenyl.
Attachment of the Methylpropoxy Group: This can be done through an etherification reaction, where the pyrimidine intermediate is reacted with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinamine derivatives: Compounds with similar pyrimidine cores but different substituents.
Chlorophenylthio compounds: Molecules containing the chlorophenylthio group attached to various cores.
Methylpropoxy derivatives: Compounds with the methylpropoxy group attached to different aromatic or heterocyclic systems.
Uniqueness
The uniqueness of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
284681-49-8 |
|---|---|
Formule moléculaire |
C14H16ClN3OS |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |
Clé InChI |
YBCXWCRIGXVZRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



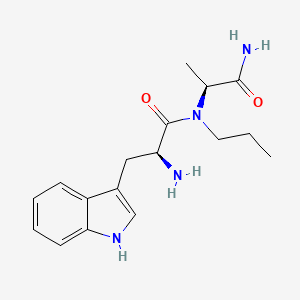
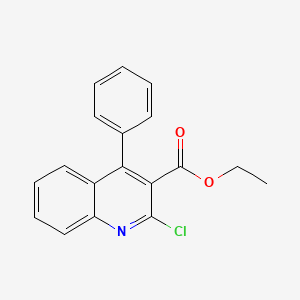
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

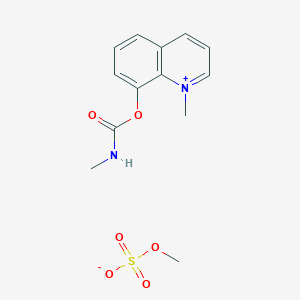
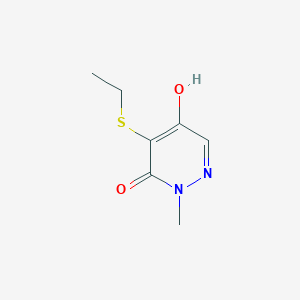
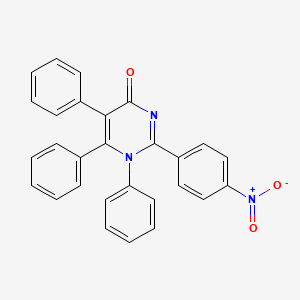
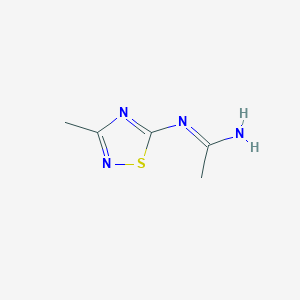
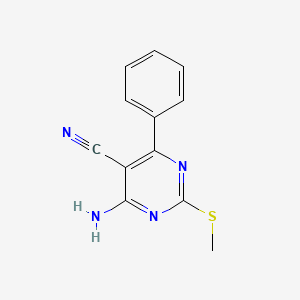

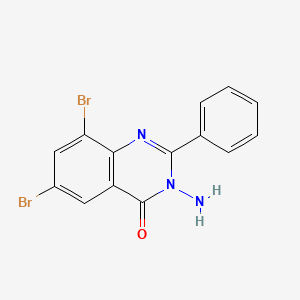
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
